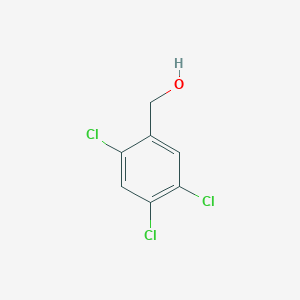
(2,4,5-Trichlorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Arylation Reactions
(2,4,5-Trichlorophenyl)methanol has been involved in studies examining the reactivity of aromatic halides. For instance, the photochemistry of related compounds like 4-chlorophenol has been studied in various solvents, leading to reductive dehalogenation. These studies offer insight into the potential of (2,4,5-Trichlorophenyl)methanol in forming arylated products through similar reactions (Protti, Fagnoni, Mella, & Albini, 2004).
Crystal Structure Analysis
Investigations into the crystal structure of related compounds, such as bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, have been conducted. Such studies, which include NMR, IR, MS spectra, and X-ray diffraction crystallography, contribute to our understanding of the molecular structure and potential applications of similar compounds like (2,4,5-Trichlorophenyl)methanol (Dong & Huo, 2009).
Application in Organic Synthesis
There's research on the synthesis of compounds like (4-ethenylphenyl)diphenyl methanol and its application in preparing supports for solid-phase organic synthesis, suggesting a potential area where (2,4,5-Trichlorophenyl)methanol might be applicable (Manzotti, Reger, & Janda, 2000).
Methanol Conversion Studies
Research on converting methanol into hydrocarbons over zeolite catalysts provides insights into reaction mechanisms that might be relevant when considering the transformations and applications of (2,4,5-Trichlorophenyl)methanol (Svelle et al., 2006).
Environmental Impact and Toxicity Studies
While not directly related to (2,4,5-Trichlorophenyl)methanol, studies on the environmental persistence and toxicity of similar compounds, like tris(4-chlorophenyl)methanol, provide essential context regarding the environmental and health considerations when dealing with chlorinated aromatic methanols (Navarrete et al., 2021).
Chemical Stability and Reactivity Studies
Investigations into the chemical stability and reactivity of similar compounds, like acid-and base-stable esters of (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol, might provide insights into the stability and potential chemical applications of (2,4,5-Trichlorophenyl)methanol (Kurosu, Biswas, Narayanasamy, & Crick, 2007).
Safety And Hazards
properties
IUPAC Name |
(2,4,5-trichlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQAZVNEESSDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,5-Trichlorophenyl)methanol | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

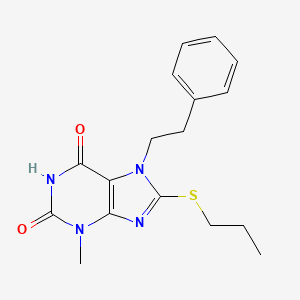
![2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide](/img/structure/B2451865.png)

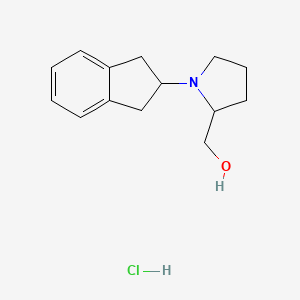
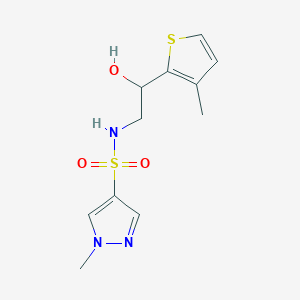

![methyl 5-[1-(2-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2451877.png)

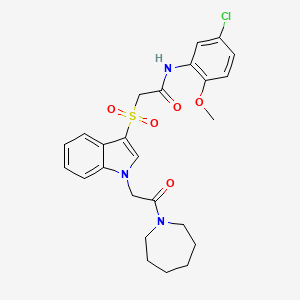
![Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2451881.png)
![1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B2451882.png)
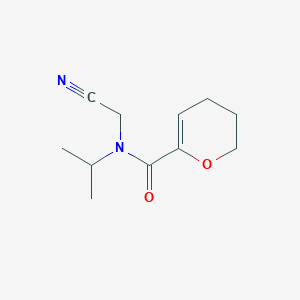
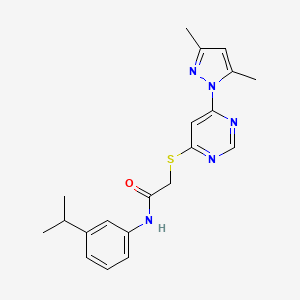
![2-Chloro-N-(4-fluoro-2-methylphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2451885.png)